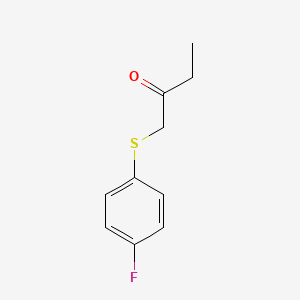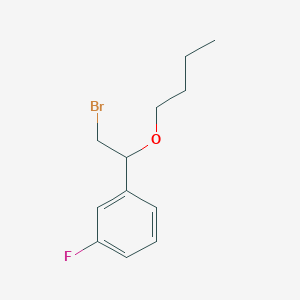
1-((2-Chlorophenyl)thio)-3,3-dimethylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfanyl moiety, which is further connected to a dimethylbutanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one typically involves the reaction of 2-chlorothiophenol with 3,3-dimethylbutan-2-one under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism by which 1-[(2-chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one exerts its effects involves interactions with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets within biological molecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
- 2-[(4-chlorophenyl)sulfanyl]-1-phenylethanone
- 1-(4-[3-[(4-chlorophenyl)sulfanyl]-2-hydroxypropoxy]-2-hydroxy-3-propylphenyl)ethanone
- 3-[(4-chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone
Uniqueness: 1-[(2-Chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dimethylbutanone moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Eigenschaften
Molekularformel |
C12H15ClOS |
|---|---|
Molekulargewicht |
242.77 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)sulfanyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H15ClOS/c1-12(2,3)11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
AUINXHJBIKLSTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CSC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5'-Iodospiro[cyclobutane-1,3'-indoline]](/img/structure/B13640819.png)
![Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride](/img/structure/B13640820.png)
![6-Bromo-2-chloro-9,9'-spirobi[fluorene]](/img/structure/B13640824.png)


